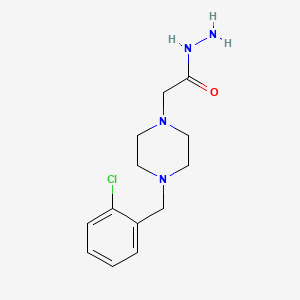
1-(2-クロロフェニル)メチル-4-(2-アセチルヒドラジノエチル)ピペラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide is a chemical compound with the molecular formula C13H19ClN4OThe compound features a piperazine ring substituted with a 2-chlorophenylmethyl group and an acetohydrazide moiety, making it a versatile molecule for chemical modifications and biological studies .
科学的研究の応用
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide has several scientific research applications:
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to possess various biological activities, affecting a range of pathways .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide typically involves the reaction of 2-chlorobenzyl chloride with piperazine to form 2-chlorobenzylpiperazine. This intermediate is then reacted with acetohydrazide under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反応の分析
Types of Reactions
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .
類似化合物との比較
Similar Compounds
2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide: Similar structure but with a different substitution pattern on the phenyl ring.
2-{4-[(2-Bromophenyl)methyl]piperazin-1-yl}acetohydrazide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-chlorophenyl group can enhance its binding affinity to certain biological targets, making it a valuable compound for drug development and other applications .
生物活性
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide is a compound of increasing interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological effects, and relevant research findings.
- IUPAC Name : 2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide
- Molecular Formula : C13H19ClN4O
- Molecular Weight : 282.77 g/mol
- CAS Number : 893726-31-3
Synthesis
The synthesis of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide typically involves the reaction of 2-chlorobenzyl piperazine with acetohydrazide. The reaction conditions and yield can vary based on the specific methodology employed, which often includes refluxing in organic solvents and purification through crystallization.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective antimicrobial activity against various bacterial strains comparable to standard antibiotics like ciprofloxacin and fluconazole .
| Compound | Activity Type | Standard Comparison |
|---|---|---|
| 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide | Antimicrobial | Comparable to ciprofloxacin |
| Related Derivative | Antimicrobial | Comparable to fluconazole |
Anticancer Potential
The anticancer activity of piperazine derivatives has also been explored. For example, certain synthesized derivatives showed promising results in inhibiting cancer cell proliferation in vitro, although they were less potent than established chemotherapeutic agents like 5-fluorouracil .
The biological mechanisms by which these compounds exert their effects are not fully elucidated but may involve interaction with specific cellular targets or pathways. Molecular docking studies suggest that these compounds can bind effectively to target proteins involved in cell signaling and proliferation .
Case Studies
- Antimicrobial Study : A study synthesized a series of piperazine derivatives, including 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide, and evaluated their antimicrobial activity using the tube dilution method. The results indicated significant activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Study : Another investigation focused on the anticancer properties of similar piperazine derivatives, utilizing the MTT assay for cell viability. The results showed that while some compounds had moderate efficacy against cancer cell lines, they did not surpass the effectiveness of conventional treatments.
特性
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O/c14-12-4-2-1-3-11(12)9-17-5-7-18(8-6-17)10-13(19)16-15/h1-4H,5-10,15H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDLXXSZGQHORI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














